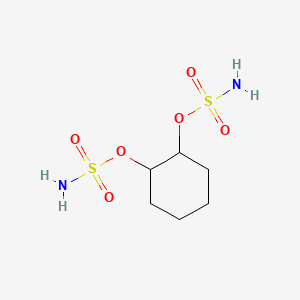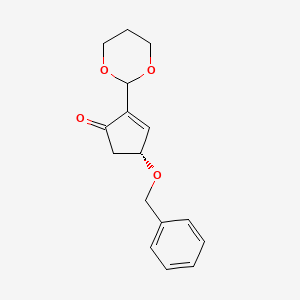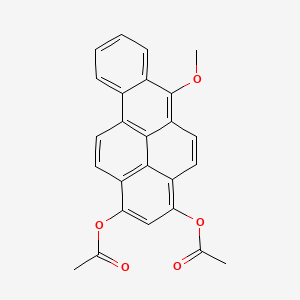
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of glycyl, valyl, nitrophenyl, and phenylalaninamide groups, which contribute to its distinct properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves the stepwise coupling of amino acids and functional groups. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or phosphonium salts, facilitating the formation of peptide bonds. The final step involves the deprotection of amino groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to enhance efficiency and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The phenylalaninamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylalaninamide derivatives.
Aplicaciones Científicas De Investigación
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Investigated for its potential role in enzyme inhibition and protein-protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including enzyme inhibition, signal transduction modulation, and alteration of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Glycyl-L-valyl-N-(4-nitrophenyl)-L-alaninamide
- Glycyl-L-valyl-N-(4-nitrophenyl)-L-tyrosinamide
- Glycyl-L-valyl-N-(4-nitrophenyl)-L-tryptophanamid
Uniqueness
Glycyl-L-valyl-N-(4-nitrophenyl)-L-phenylalaninamide stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
Propiedades
| 74589-01-8 | |
Fórmula molecular |
C22H27N5O5 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
(2S)-2-[(2-aminoacetyl)amino]-3-methyl-N-[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]butanamide |
InChI |
InChI=1S/C22H27N5O5/c1-14(2)20(26-19(28)13-23)22(30)25-18(12-15-6-4-3-5-7-15)21(29)24-16-8-10-17(11-9-16)27(31)32/h3-11,14,18,20H,12-13,23H2,1-2H3,(H,24,29)(H,25,30)(H,26,28)/t18-,20-/m0/s1 |
Clave InChI |
GDLQSDFXSZOYFP-ICSRJNTNSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








